molecular formula C8H11NO B12418041 Emoxipine-d5

Emoxipine-d5

Cat. No.: B12418041
M. Wt: 142.21 g/mol
InChI Key: JPGDYIGSCHWQCC-WNWXXORZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Emoxipine-d5, also known as Mexidol-D5, is a deuterium-labeled analog of Emoxypine where five hydrogen atoms on the ethyl group are replaced with deuterium . This stable isotopologue is primarily used as an internal standard in quantitative bioanalysis, where it enables the accurate and precise measurement of the parent drug, Emoxypine, in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS . By correcting for variability in sample preparation and ionization efficiency, this compound is critical for reliable pharmacokinetic studies, metabolic research, and therapeutic drug monitoring . The parent compound, Emoxypine (Mexidol), is a 3-hydroxypyridine derivative with a broad spectrum of documented pharmacological properties, making it a compound of significant research interest . It is recognized for its potent antioxidant effects, which involve direct free radical scavenging and the modulation of key antioxidant enzymes such as superoxide dismutase and catalase . Preclinical and clinical studies have investigated its neuroprotective, cardioprotective, and antihypoxic activities . Its mechanism is also reported to include membrane-stabilizing effects and the modulation of receptor complexes like GABA and acetylcholine receptors in the brain . Furthermore, Emoxypine has demonstrated iron-chelating properties in vitro , suggesting potential research applications in neurodegenerative conditions such as Alzheimer's disease and in hematologic disorders like thalassemia . This compound facilitates rigorous research into these areas by providing a robust tool for the quantitative analysis of Emoxypine. This product is supplied for research and further manufacturing applications and is not intended for diagnostic or therapeutic use, or for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO

Molecular Weight

142.21 g/mol

IUPAC Name

6-methyl-2-(1,1,2,2,2-pentadeuterioethyl)pyridin-3-ol

InChI

InChI=1S/C8H11NO/c1-3-7-8(10)5-4-6(2)9-7/h4-5,10H,3H2,1-2H3/i1D3,3D2

InChI Key

JPGDYIGSCHWQCC-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=C(C=CC(=N1)C)O

Canonical SMILES

CCC1=C(C=CC(=N1)C)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Emoxipine D5

Strategies for Deuterium (B1214612) Incorporation into Pyridine (B92270) Derivatives

The synthesis of deuterated compounds, particularly those containing a pyridine ring like Emoxipine, involves specialized chemical methods to replace hydrogen atoms with deuterium. resolvemass.ca These strategies aim for high efficiency and selectivity in deuterium incorporation.

Specific Synthetic Routes for Emoxipine-d5 Elaboration

While specific proprietary synthesis routes for commercial this compound are not publicly detailed, general methodologies for deuterating pyridine derivatives provide a framework for its likely synthesis. The molecular formula of this compound is C₈H₆D₅NO. axios-research.com This indicates that five hydrogen atoms on the Emoxipine molecule are replaced with deuterium. Given the structure of Emoxipine (2-ethyl-6-methyl-3-hydroxypyridine), these five deuterium atoms are likely located on the ethyl and methyl groups attached to the pyridine ring.

One common approach involves starting with a deuterated precursor. For instance, the synthesis could utilize deuterated ethyl and methyl reagents which are then used to construct the final Emoxipine molecule. Another strategy is direct hydrogen-deuterium (H/D) exchange on the final Emoxipine molecule or a precursor, though this can sometimes lead to a mixture of products with varying levels of deuteration. nih.govd-nb.info

Precursor Compounds and Optimized Reaction Conditions for Regioselective Deuteration

The synthesis of specifically labeled compounds like this compound requires careful selection of precursor materials and optimization of reaction conditions to ensure the deuterium is incorporated at the desired positions (regioselectivity). For pyridine derivatives, various methods have been developed to achieve regioselective deuteration. nih.govd-nb.inforsc.org

For example, base-catalyzed H/D exchange can be used to selectively deuterate specific positions on the pyridine ring. osti.govrsc.orgrsc.org The choice of base and solvent system is crucial. For instance, using potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) has been shown to promote deuteration at the β- and γ-positions of pyridines. rsc.orgrsc.org The use of a temporary directing group can also guide the deuteration to a specific site. rsc.orgrsc.org

In the context of this compound, where the deuterium is likely on the alkyl side chains, the synthesis would probably involve building the molecule from smaller, pre-deuterated fragments. This "bottom-up" approach generally offers better control over the final deuteration pattern compared to direct exchange on the fully formed molecule.

Catalytic and Reagent-Based Deuteration Techniques Applicable to this compound Synthesis

A variety of catalytic and reagent-based methods are available for incorporating deuterium into pyridine-containing molecules. nih.govd-nb.info

Catalytic Methods:

Transition Metal Catalysis: Metals such as palladium (Pd), iridium (Ir), and ruthenium (Ru) are effective catalysts for H/D exchange reactions. snnu.edu.cnrsc.orgrsc.org For instance, Pd-catalyzed reactions can achieve regioselective deuteration at the α-position of pyridines. rsc.orgrsc.org Iridium catalysts, like Crabtree's catalyst, are also widely used for ortho-C-H deuteration. snnu.edu.cn

Heterogeneous Catalysis: Catalysts like palladium on carbon (Pd/C) can be used with deuterium gas (D₂) or heavy water (D₂O) to introduce deuterium. ansto.gov.au

Reagent-Based Methods:

Deuterated Reagents: The use of deuterated building blocks is a straightforward method. For this compound, this could involve using deuterated ethyl and methyl iodide in the synthesis.

Base-Catalyzed Exchange: As mentioned earlier, strong bases in deuterated solvents can facilitate H/D exchange. rsc.orgosti.govrsc.orgrsc.org The combination of potassium carbonate (K₂CO₃) and 18-crown-6 (B118740) has been used for selective H/D exchange in the presence of a removable directing group. osti.gov

Acid-Catalyzed Exchange: In some cases, acidic conditions can also promote deuteration, although this is less common for pyridines.

Deuteration Technique Catalyst/Reagent Deuterium Source Selectivity
Palladium CatalysisPd complexesD₂Oα-position of pyridine rsc.orgrsc.org
Iridium CatalysisCrabtree's catalystD₂ gasOrtho-position to a directing group snnu.edu.cn
Base-Catalyzed ExchangeKOtBuDMSO-d₆β- and γ-positions of pyridine rsc.orgrsc.org
Base-Catalyzed ExchangeK₂CO₃/18-crown-6D₂OPosition directed by a removable group osti.gov
Heterogeneous CatalysisPd/CD₂ or D₂OVaries ansto.gov.au

Rigorous Analytical Techniques for Isotopic Purity and Site-Specificity Assessment

After synthesis, it is crucial to verify the isotopic purity and the precise location of the deuterium atoms within the this compound molecule. This is achieved through a combination of high-resolution mass spectrometry and advanced nuclear magnetic resonance spectroscopy. rsc.org

High-Resolution Mass Spectrometry for Precise Mass Measurement and Deuterium Content Determination of this compound

High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic purity of deuterated compounds. rsc.orgnih.govresearchgate.net It can accurately measure the mass of the molecule, allowing for the determination of how many deuterium atoms have been incorporated.

By comparing the mass spectrum of this compound with that of its non-deuterated counterpart, analysts can calculate the percentage of molecules that contain the desired number of deuterium atoms. nih.govresearchgate.net The presence of ions corresponding to molecules with fewer or more than five deuterium atoms (isotopologues) can be quantified to assess the isotopic enrichment. rsc.org Techniques like electrospray ionization (ESI)-HRMS are particularly useful for this purpose due to their high sensitivity and accuracy. nih.govresearchgate.net

Analytical Technique Information Obtained Key Advantages
High-Resolution Mass Spectrometry (HRMS)Isotopic enrichment, overall deuterium content, presence of isotopologues. rsc.orgHigh sensitivity, precise mass measurement. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS)Fragmentation patterns, which can help infer deuterium location. nih.govProvides structural information.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Quantitative Analysis of this compound

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will disappear or be significantly reduced in intensity. wikipedia.org This allows for the direct observation of which protons have been exchanged.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The chemical shifts in the ²H NMR spectrum are very similar to those in the ¹H NMR spectrum, providing a clear picture of where the deuterium atoms are located on the molecule. wikipedia.orgnih.gov

¹³C NMR (Carbon-13 NMR): The coupling patterns between carbon and deuterium are different from those between carbon and hydrogen. This difference can be used to confirm the sites of deuteration. wikipedia.org

Quantitative NMR (qNMR) methods can also be employed to determine the isotopic purity at specific sites within the molecule. By integrating the signals in the ¹H or ²H NMR spectra and comparing them to an internal standard, a precise measurement of the deuterium incorporation at each position can be obtained. pharmaffiliates.com

NMR Technique Information Obtained
¹H NMRDisappearance of signals at deuterated positions. wikipedia.org
²H NMRDirect observation of deuterium signals, confirming their location. wikipedia.orgnih.gov
¹³C NMRChanges in carbon signal splitting patterns due to C-D coupling. wikipedia.org
Quantitative NMR (qNMR)Precise measurement of isotopic purity at specific sites. pharmaffiliates.com

Chromatographic Methods for Chemical Purity and Isotopic Homogeneity Verification of Synthesized this compound

The verification of chemical purity and isotopic homogeneity of synthesized this compound is a critical step to ensure its suitability as an internal standard for quantitative bioanalytical studies. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are fundamental techniques for this purpose. These methods allow for the separation of this compound from potential impurities and the confirmation of the degree and location of deuterium incorporation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the chemical purity of Emoxipine and its deuterated analogue. When coupled with a mass spectrometer (LC-MS/MS), it becomes a powerful tool for verifying isotopic enrichment.

Chemical Purity Analysis:

An established HPLC method with UV detection can be employed to determine the presence of any non-deuterated Emoxipine or other synthesis-related impurities. A study on Ethylmethylhydroxypyridine Succinate (B1194679) (the succinate salt of Emoxipine) outlines a specific HPLC-UV method that can be adapted for this compound. nih.gov The parameters for this method are detailed in the table below.

Interactive Data Table: HPLC-UV Method Parameters for Emoxipine Purity Analysis

ParameterValueReference
Chromatograph HPLC with UV detection nih.gov
Column Beckman Coulter C18, 4.6 × 150 mm, 5 μm nih.gov
Mobile Phase Acetonitrile (B52724) and water (20:80 v/v) with acetic acid to pH 3.25 nih.gov
Flow Rate 0.8 mL/min nih.gov
Column Temperature 35 °C nih.gov
Detection Wavelength 296 nm nih.gov

This method allows for the separation and quantification of the main compound, ensuring that the chemical purity meets the stringent requirements for a reference standard, which is often greater than 98%. nih.gov

Isotopic Homogeneity Verification using HPLC-MS/MS:

For the verification of isotopic homogeneity, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. This technique can differentiate between this compound and any residual non-deuterated (d0) or partially deuterated species. A validated bioanalytical method for Emoxipine has been established by a contract research organization, Quinta Analytica, using HPLC-MS/MS, demonstrating the suitability of this technique.

A specific LC-MS/MS method has been described for Ethylmethylhydroxypyridine Succinate, which can be directly applied to analyze this compound. nih.gov The key parameters, including the mass transitions for selected reaction monitoring (SRM), are crucial for selectively detecting and quantifying the deuterated and non-deuterated forms.

Interactive Data Table: HPLC-MS/MS Method Parameters for this compound Analysis

ParameterValueReference
Chromatograph HPLC system coupled to a tandem mass spectrometer nih.gov
Column Temperature 40 °C nih.gov
Flow Rate 500 µL/min nih.gov
Mobile Phase Gradient A gradient program with acetonitrile (B) and an aqueous phase (A) nih.gov
Mass Spectrometry Mode Selected Reaction Monitoring (SRM) nih.gov
SRM Transition (Analyte) m/z 138.1 → 123.0 (for non-deuterated Emoxipine) nih.gov
SRM Transition (IS) Expected m/z for this compound would be ~143.1 → appropriate fragment ion

By monitoring the specific mass-to-charge (m/z) ratios for both Emoxipine and this compound, the isotopic purity can be accurately determined. The general strategy involves recording a full scan mass spectrum to identify the isotopic cluster and then using the integrated signals of the different isotopic ions to calculate the percentage of isotopic enrichment. rsc.orgrsc.org High-resolution mass spectrometry (HR-MS) is particularly advantageous for this purpose as it provides high accuracy and resolution to clearly distinguish between the different isotopologues. nih.govresearchgate.net

Gas Chromatography (GC)

Gas chromatography, especially when coupled with a mass spectrometer (GC-MS), offers an alternative or complementary method for purity assessment. GC is particularly useful for analyzing volatile and thermally stable compounds. While less common for compounds like Emoxipine which are often formulated as salts, derivatization can be employed to increase volatility. For instance, GC analysis has been used to confirm the purity of related pyridine derivatives.

A study involving the analysis of succinum extracts, which can contain succinic acid derivatives like Emoxipine, utilized GC-MS with the following parameters. nih.gov

Interactive Data Table: GC-MS Method Parameters for Purity Analysis

ParameterValueReference
GC-MS System Agilent 8890 N/5977B or similar nih.gov
Column HP-5ms (30 m × 0.25 mm, 0.25 μm) or equivalent nih.gov
Injection Mode Split nih.gov
Carrier Gas Helium nih.gov
Flow Rate 1.0 mL/min nih.gov
Temperature Program Initial temp. 40°C, ramped to 300°C nih.gov

In GC-MS analysis, the mass spectrometer detector would allow for the clear identification of this compound based on its molecular ion peak and fragmentation pattern, which will be shifted by 5 mass units compared to the non-deuterated compound. This allows for simultaneous confirmation of chemical identity and an estimation of isotopic purity.

The combination of these chromatographic techniques provides a comprehensive characterization of synthesized this compound, ensuring high chemical purity and confirming the successful incorporation of the deuterium labels, thereby validating its use as a reliable internal standard in demanding analytical applications.

Advanced Analytical Applications of Emoxipine D5 in Quantitative Bioanalysis

Principles and Practices of Isotope Dilution Mass Spectrometry (IDMS) with Emoxipine-d5

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. nih.govrsc.org The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte—in this case, this compound—to a sample containing the natural, non-labeled analyte (Emoxipine) before any sample processing or analysis. nih.govnih.gov

This compound acts as an ideal internal standard because it is chemically identical to Emoxipine and thus exhibits the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. texilajournal.com Any loss of analyte during sample preparation will affect both the labeled and unlabeled compounds to the same extent. nih.gov Consequently, the ratio of the mass spectrometric signal of the native analyte to the isotopically labeled standard remains constant. By measuring this ratio, the concentration of Emoxipine in the original sample can be determined with exceptional precision and accuracy, as the method effectively corrects for procedural variations and matrix-induced signal fluctuations. texilajournal.com

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Emoxipine Quantification Using this compound as Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological fluids due to its high sensitivity and selectivity. eijppr.com The development of a robust LC-MS/MS assay for Emoxipine relies heavily on the use of this compound as an internal standard. nih.govresearchgate.net The process involves optimizing chromatographic conditions to achieve separation of Emoxipine from endogenous matrix components and setting up the mass spectrometer for sensitive detection.

The validation of such a method is performed according to stringent regulatory guidelines and typically assesses linearity, accuracy, precision, limit of quantification (LOQ), recovery, and matrix effects. nih.govresearchgate.net this compound is crucial for ensuring the method's accuracy and precision across the entire validation process. texilajournal.comresearchgate.net

Table 1: Representative LC-MS/MS Parameters and Validation Results for Emoxipine Assay

ParameterTypical Value/ResultRole of this compound
LC Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Ensures co-elution with Emoxipine for simultaneous detection.
Mobile Phase Gradient of water and methanol/acetonitrile (B52724) with formic acidEnsures good peak shape and separation for both compounds.
Ionization Mode Positive Electrospray Ionization (ESI+)Provides stable and intense signals for both analyte and standard.
MS/MS Transition (Emoxipine) e.g., m/z 138.1 → 109.1Specific transition for quantifying the native drug.
MS/MS Transition (this compound) e.g., m/z 143.1 → 114.1Specific transition for the internal standard, shifted by 5 Da.
Linearity (r²) >0.99The consistent ratio of analyte/standard ensures a linear response. nih.gov
Accuracy (% Bias) Within ±15% (85-115%)Corrects for variability, ensuring results are close to the true value. nih.gov
Precision (% CV) <15%Minimizes random error by normalizing the analyte signal. nih.gov
LOQ e.g., 0.5 - 5 ng/mLStable signal of this compound helps in reliable quantification at low levels.

Note: The m/z values are hypothetical and represent the expected mass difference.

Integration of this compound in Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for quantitative analysis, particularly for volatile and thermally stable compounds. nih.gov For less volatile compounds like Emoxipine, a chemical derivatization step is often required to increase volatility. This typically involves reacting the hydroxyl group of the pyridinol structure to form a more volatile derivative, such as a silyl (B83357) ether.

In this workflow, this compound is subjected to the same derivatization process as the native Emoxipine. The deuterated standard co-elutes with the analyte during the GC separation and is detected by the mass spectrometer. researchgate.net The use of this compound corrects for inconsistencies in the derivatization reaction efficiency and variability during injection and ionization. nih.gov Quantitative analysis is performed using selected ion monitoring (SIM), where specific fragment ions for both the derivatized Emoxipine and this compound are monitored to calculate the concentration ratio.

Methodological Considerations for Sample Preparation and Matrix Effects Mitigation in this compound Bioanalytical Assays

Biological samples such as blood, plasma, and urine are complex mixtures containing proteins, salts, lipids, and other endogenous substances. These components can interfere with the analysis, a phenomenon known as the "matrix effect," which can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results. eijppr.commedipharmsai.comnih.gov

Effective sample preparation is the first line of defense to minimize these interferences. Common techniques include:

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is used to crash out proteins. researchgate.net

Liquid-Liquid Extraction (LLE): Selectively extracts the analyte from the aqueous biological fluid into an immiscible organic solvent.

Solid-Phase Extraction (SPE): Offers more selective cleanup by retaining the analyte on a solid sorbent while matrix components are washed away. nih.gov

Despite cleanup, residual matrix components can still co-elute with the analyte and affect its ionization. This is where this compound provides its most significant advantage. Because this compound is chemically and structurally identical to Emoxipine, it is affected by matrix interferences in exactly the same way. texilajournal.comnih.gov Therefore, by using the ratio of the analyte signal to the internal standard signal for quantification, the matrix effect is effectively nullified, ensuring the robustness and reliability of the bioanalytical method. nih.govresearchgate.net

Utilization of this compound in Metabolite Identification and Profiling

Beyond quantification of the parent drug, this compound is an invaluable tool for identifying and characterizing the metabolites of Emoxipine. Deuterium (B1214612) labeling provides a unique isotopic signature that allows drug-related compounds to be easily distinguished from the complex background of endogenous molecules. researchgate.netnih.gov

Strategies for Comparative Metabolomics Using Deuterated and Non-Deuterated Emoxipine

A powerful strategy for metabolite discovery involves administering a 1:1 mixture of Emoxipine and this compound to an in vitro (e.g., liver microsomes) or in vivo system. scispace.com When samples are analyzed by high-resolution mass spectrometry, the parent drug and all of its metabolites will appear as unique "doublets"—pairs of peaks with equal intensity that are separated by a mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms. nih.gov

For this compound, this mass difference is 5 Daltons. This distinctive isotopic pattern acts as a filter, allowing researchers to rapidly screen complex datasets and pinpoint all drug-related molecular features, confidently distinguishing them from thousands of unrelated endogenous signals. This approach significantly accelerates the process of creating a comprehensive metabolic profile. scispace.comnih.gov

Quality Control and Reference Standard Applications of this compound

This compound, the deuterated isotopologue of Emoxipine, serves as a critical tool in the landscape of modern analytical chemistry, particularly within the demanding field of quantitative bioanalysis. Its primary function is as an internal standard, a role indispensable for achieving the accuracy, precision, and reliability required in the development and validation of analytical methods for its non-labeled counterpart, Emoxipine, and related compounds.

In the development and validation of analytical methods, especially those employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard. This compound fulfills this role for the quantification of Emoxipine in complex biological matrices such as plasma and urine.

The fundamental principle behind using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This compound and Emoxipine exhibit the same extraction recovery, chromatographic retention time, and ionization response in mass spectrometry. This co-elution is a key characteristic that allows this compound to effectively compensate for variations that can occur during sample preparation and analysis. These variations may include inconsistencies in extraction efficiency, injection volume, and ionization suppression or enhancement caused by the sample matrix.

During method validation, this compound is instrumental in establishing key performance parameters. These include:

Linearity: Assessing the proportional response of the instrument to varying concentrations of the analyte.

Accuracy: Determining the closeness of the measured concentration to the true value.

Precision: Measuring the degree of agreement among a series of individual measurements.

Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters.

By normalizing the response of the analyte to that of the internal standard, this compound helps to ensure that the data generated is reliable and reproducible, a cornerstone of any validated analytical method. The use of deuterated standards like this compound is a key factor in creating robust bioanalytical methods that can be confidently applied in pharmacokinetic and other clinical studies.

Below is an interactive data table summarizing the key physicochemical properties of this compound and its non-labeled analogue, Emoxipine.

PropertyThis compoundEmoxipine
Molecular Formula C₈H₆D₅NOC₈H₁₁NO
Molecular Weight 142.21 g/mol 137.18 g/mol
CAS Number Not Available2364-75-2
Primary Application Internal StandardAnalyte

The concept of metrological traceability is paramount for reference standards. It ensures that the measurement results can be related to a recognized reference, such as a national or international standard, through an unbroken chain of calibrations. For a reference material like this compound, this traceability underpins the validity of the analytical results it helps to generate.

The production and certification of reference materials are governed by stringent international standards, most notably ISO 17034 ("General requirements for the competence of reference material producers") and ISO/IEC 17025 ("General requirements for the competence of testing and calibration laboratories"). Manufacturers of high-quality this compound reference standards operate under these guidelines to ensure the material's identity, purity, and concentration are accurately characterized and documented. A certificate of analysis accompanying the standard will typically detail these parameters and the methods used for their determination, establishing a clear chain of traceability.

It is important to note the regulatory status of Emoxipine itself. While it is a recognized pharmaceutical agent in Russia and several other countries, it does not currently have approval from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). medpath.com Consequently, there are no official monographs for Emoxipine in the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). medpath.com

Therefore, the traceability of an this compound reference standard is not to a specific pharmacopeial monograph for Emoxipine. Instead, its traceability is established through a robust quality management system, adherence to ISO standards for reference material production, and calibration of analytical instrumentation to national or international measurement standards. This ensures that even in the absence of a specific pharmacopeial standard for the parent compound, the this compound reference material provides a reliable and traceable anchor for quantitative bioanalysis.

Preclinical Pharmacokinetic and Metabolic Research Methodologies Employing Emoxipine D5

In Vitro Experimental Designs for Emoxipine-d5 Absorption, Distribution, and Metabolism Studies

In vitro assays are fundamental in early drug discovery to predict a compound's behavior in the body. thermofisher.com These tests provide initial data on absorption, distribution, metabolism, and excretion (ADME) properties.

Permeability Assessment Across Biological Barriers Using this compound as a Tracer (e.g., Caco-2 Cell Models)

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. enamine.netnih.gov Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized epithelial cells that form tight junctions, mimicking the intestinal barrier. europa.eunih.gov

In this experimental design, Caco-2 cells are cultured on semipermeable filter supports, creating two distinct chambers: an apical (AP) compartment, representing the intestinal lumen, and a basolateral (BL) compartment, representing the blood side. enamine.net A solution of Emoxipine is added to the apical side, and samples are taken from the basolateral side at various time points to measure the amount of drug that has crossed the cellular barrier. To assess active efflux, the experiment is also performed in the reverse direction (BL to AP). enamine.net

Throughout this process, this compound is added to the collected samples as an internal standard just before analysis. The use of LC-MS/MS allows for the sensitive and specific quantification of Emoxipine by comparing its response to the known concentration of this compound. nih.gov This ensures high accuracy in determining the apparent permeability coefficient (Papp), a key indicator of a drug's absorption potential.

Interactive Table 1: Representative Caco-2 Permeability Data for Emoxipine

This table presents illustrative data for educational purposes and does not reflect actual experimental results.

Evaluation of Plasma Protein Binding and Distribution in Artificial Membrane Systems with this compound

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter, as only the unbound (free) fraction is available to exert pharmacological effects and be cleared from the body. wuxiapptec.comsygnaturediscovery.com Equilibrium dialysis is the gold-standard method for determining plasma protein binding. enamine.net

The assay is typically performed using a device with two chambers separated by a semipermeable membrane. enamine.net One chamber contains plasma (from various species, including human, rat, and mouse) spiked with Emoxipine, while the other contains a protein-free buffer. The system is incubated at 37°C until the concentration of unbound Emoxipine reaches equilibrium between the two chambers. sygnaturediscovery.com

After incubation, samples are taken from both the plasma and buffer chambers. This compound is added as an internal standard to all samples to enable precise quantification of the Emoxipine concentration in each compartment by LC-MS/MS. nih.gov This allows for the calculation of the fraction unbound (fu) and the percentage of the drug bound to plasma proteins.

Interactive Table 2: Representative Plasma Protein Binding Data for Emoxipine

This table presents illustrative data for educational purposes and does not reflect actual experimental results.

Hepatic and Extrahepatic Metabolic Stability Profiling Using this compound in Microsomal and Hepatocyte Systems

Metabolic stability assays are conducted to estimate how quickly a drug is metabolized by the liver, which is the primary site of drug metabolism. thermofisher.comspringernature.com These assays utilize liver-derived systems such as liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, or intact hepatocytes, which provide a more comprehensive metabolic picture. researchgate.netyoutube.comresearchgate.net

In these experiments, Emoxipine is incubated with a suspension of liver microsomes or hepatocytes from different species. Samples are collected at several time points (e.g., 0, 15, 30, 60 minutes), and the metabolic reaction is stopped. thermofisher.com The concentration of the remaining parent drug (Emoxipine) is then measured. This compound is added as an internal standard to each sample to ensure accurate quantification by LC-MS/MS. researchgate.net The rate of disappearance of Emoxipine is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which help predict the drug's in vivo hepatic clearance. youtube.com

Interactive Table 3: Representative Metabolic Stability of Emoxipine in Liver Microsomes

This table presents illustrative data for educational purposes and does not reflect actual experimental results.

In Vivo Animal Model Research Designs for this compound Tracing and Metabolic Pathway Elucidation

Following promising in vitro results, in vivo studies in animal models such as rodents are conducted to understand how a drug behaves in a whole living system. acetherapeutics.comwuxiapptec.com

Methodologies for Investigating Emoxipine Absorption and Distribution Kinetics in Rodent Models Utilizing this compound

Pharmacokinetic (PK) studies in rodent models are essential to characterize the absorption and distribution of a drug candidate. wuxiapptec.com In a typical study, Emoxipine is administered to rats or mice, often via oral and intravenous routes. nih.gov Blood samples are collected at predetermined time points over a period (e.g., 24 hours).

Plasma is separated from the blood samples, and this compound is added as an internal standard to each plasma sample. The concentration of Emoxipine is then determined using a validated LC-MS/MS method. The resulting plasma concentration-time data is used to calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½). These parameters provide a comprehensive profile of the drug's journey through the body.

Advanced Techniques for Tissue Distribution and Excretion Pathway Analysis in Preclinical Species with this compound Labeling

To understand where the drug distributes in the body and how it is eliminated, tissue distribution and excretion studies are performed. nih.govnih.gov After administering Emoxipine to rodents, animals are euthanized at selected time points. Various tissues and organs (e.g., liver, kidney, brain, heart, lung) are collected. frontiersin.orgmdpi.com

The collected tissues are weighed and homogenized. This compound is added as an internal standard to the tissue homogenates to facilitate accurate quantification of Emoxipine concentrations by LC-MS/MS. This reveals which tissues the drug preferentially accumulates in. For excretion analysis, urine and feces are collected over an extended period (e.g., 72 hours) in metabolic cages. nih.govfrontiersin.org The total amount of Emoxipine excreted in urine and feces is quantified, again using this compound as the internal standard, to identify the primary routes of elimination from the body. nih.gov

Interactive Table 4: Representative Tissue Distribution of Emoxipine in Rats (2 hours post-dose)

This table presents illustrative data for educational purposes and does not reflect actual experimental results.

Tracing of this compound in Biological Fluids and Tissues to Characterize Metabolic Pathways in Animal Models

The use of this compound as a tracer allows for the precise tracking of Emoxipine's journey through the body in animal models, providing critical insights into its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmetsol.com When co-administered with its non-labeled counterpart, this compound enables researchers to distinguish between the exogenously administered drug and any endogenous compounds with similar structures. This is particularly crucial for establishing a baseline and accurately quantifying the drug's presence and transformation over time.

In typical preclinical studies, animal models such as rats or mice are administered Emoxipine and this compound. nih.govmdpi.com Subsequently, biological samples, including blood, plasma, urine, feces, and various tissues (e.g., liver, brain, kidney), are collected at predetermined time points. Analytical techniques, most notably liquid chromatography-mass spectrometry (LC-MS), are then employed to differentiate and quantify Emoxipine and this compound, as well as their respective metabolites. nih.govnih.govnews-medical.net The distinct mass difference between the deuterated and non-deuterated compounds allows for their simultaneous and unambiguous detection. nih.govscispace.comlcms.cztexilajournal.comnih.gov

Through this tracing methodology, researchers can construct detailed pharmacokinetic profiles. Key parameters such as the rate of absorption, peak plasma concentration (Cmax), time to reach peak concentration (Tmax), elimination half-life (t1/2), and volume of distribution (Vd) are determined. Furthermore, the analysis of tissue samples reveals the extent of drug distribution to various organs and can indicate potential sites of accumulation or metabolism. For instance, high concentrations of this compound and its metabolites in the liver would suggest that it is a primary site of biotransformation. nih.gov

The data gathered from these tracing studies are instrumental in building a comprehensive picture of Emoxipine's metabolic pathways. By identifying and quantifying the various metabolites of this compound in different biological fluids and tissues, scientists can map out the primary routes of its breakdown and elimination from the body.

Table 1: Illustrative Pharmacokinetic Parameters of Emoxipine in a Rodent Model Following Oral Administration

ParameterUnitValue
Cmax (Peak Plasma Concentration)ng/mL850
Tmax (Time to Peak Concentration)h1.5
AUC (Area Under the Curve)ng·h/mL4200
t1/2 (Elimination Half-life)h3.8
Vd (Volume of Distribution)L/kg2.1
CL (Clearance)L/h/kg0.55

This table presents hypothetical data for illustrative purposes, as specific preclinical pharmacokinetic data for Emoxipine were not available in the provided search results.

Enzymatic Biotransformation Studies of Emoxipine Using Deuterated Analogues

Beyond tracing its disposition, this compound is a critical tool for elucidating the specific enzymes responsible for the biotransformation of Emoxipine. This is achieved by studying its metabolism in vitro using various enzyme systems.

Characterization of Cytochrome P450 (CYP) Isozyme-Mediated Metabolism of Emoxipine via this compound

The Cytochrome P450 (CYP) superfamily of enzymes is a major player in the metabolism of a vast array of drugs. nih.govmdpi.comnih.govmdpi.com Identifying which specific CYP isozymes are involved in a drug's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.

In vitro studies utilizing human liver microsomes, which are rich in CYP enzymes, are a standard approach. By incubating this compound with these microsomes, researchers can identify the metabolites formed. To pinpoint the specific CYP isozymes responsible, a series of experiments are conducted using a panel of recombinant human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The formation of metabolites in the presence of individual isozymes confirms their role in the metabolic pathway.

Furthermore, selective chemical inhibitors of specific CYP isozymes can be used in conjunction with human liver microsomes. If the formation of a particular metabolite of this compound is significantly reduced in the presence of a known inhibitor of, for example, CYP3A4, it provides strong evidence for that isozyme's involvement. The use of a deuterated substrate like this compound in these assays enhances the precision of metabolite identification and quantification by mass spectrometry.

Table 2: Hypothetical Contribution of Major CYP Isozymes to Emoxipine Metabolism

CYP IsozymePrimary Metabolic ReactionRelative Contribution (%)
CYP3A4Hydroxylation45
CYP2D6O-demethylation30
CYP2C9Aromatic hydroxylation15
CYP1A2N-oxidation10

This table presents a hypothetical breakdown of CYP isozyme contributions to Emoxipine metabolism for illustrative purposes, as specific experimental data were not available in the search results.

Investigation of Non-CYP Metabolizing Enzymes and Pathways Using Deuterium (B1214612) Labeling

While CYP enzymes are central to drug metabolism, non-CYP mediated pathways also play a significant role for many compounds. nih.govnih.govevotec.comwashington.edubioivt.com These can include reactions catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), flavin-containing monooxygenases (FMOs), and aldehyde oxidases (AOs).

Emoxipine, with its hydroxyl group, is a likely candidate for conjugation reactions such as glucuronidation and sulfation, which are common non-CYP pathways for phenolic compounds. nih.govnih.govresearchgate.net The use of this compound is advantageous in studies designed to investigate these pathways. In vitro experiments using liver S9 fractions (which contain both microsomal and cytosolic enzymes) or specific recombinant enzymes (e.g., various UGT or SULT isoforms) can be performed.

By incubating this compound with these enzyme preparations and the necessary co-factors (e.g., UDPGA for glucuronidation, PAPS for sulfation), researchers can identify and quantify the resulting glucuronide and sulfate (B86663) conjugates. The stable isotope label facilitates the clear detection of these conjugated metabolites against the biological background. This allows for a detailed characterization of the non-CYP metabolic pathways and the specific enzyme isoforms involved in the clearance of Emoxipine.

Mechanistic Investigations and Isotope Effects in Emoxipine D5 Research

Applications of Kinetic Isotope Effects (KIEs) in Elucidating Emoxipine Reaction Mechanisms

The kinetic isotope effect (KIE) is a key phenomenon exploited in mechanistic studies. It is defined as the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. In the context of Emoxipine-d5, the replacement of hydrogen with deuterium (B1214612) can lead to a slower reaction rate for processes involving the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This is because the C-D bond has a lower zero-point energy and is therefore stronger.

Deuterium Isotope Effects on Enzyme-Catalyzed Biotransformations of Emoxipine

Emoxipine, a 3-hydroxypyridine (B118123) derivative, undergoes biotransformation in the body, primarily through Phase I and Phase II metabolic reactions. Phase I reactions, often catalyzed by the cytochrome P450 (CYP450) family of enzymes, typically involve oxidation, reduction, or hydrolysis to introduce or expose functional groups. nih.govderangedphysiology.comlongdom.org For Emoxipine, oxidative metabolism is a likely pathway. science.govresearchgate.net Phase II reactions then involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. nih.govderangedphysiology.comlongdom.org

The use of this compound can help to identify the specific sites of metabolic attack and the enzymes involved. If deuteration at a specific position on the Emoxipine molecule leads to a significant decrease in the rate of metabolism, it suggests that the C-H bond at this position is cleaved during a rate-determining step of the metabolic process. This information is invaluable for understanding the drug's metabolic profile.

Research on other compounds has shown that hydroxylation reactions catalyzed by cytochrome P450 enzymes can exhibit large primary kinetic isotope effects. For instance, studies on the oxidation of various substrates by CYP119 and CYP2B4 have demonstrated primary KIEs (kH/kD) as high as 9.8 and 8.9, respectively. nih.gov This indicates that C-H bond breaking is a major contributor to the rate of these reactions.

Click to view Hypothetical KIE Data for this compound Metabolism
Deuteration SiteMetabolic ReactionHypothetical kH/kDImplication
Ethyl group (Cα-d2)Hydroxylation~5-10C-H bond cleavage at the ethyl group is likely a rate-determining step in its oxidation.
Methyl group (d3)Oxidation~1.2A secondary KIE suggests a change in hybridization at this center in the transition state, but not direct bond cleavage.
Pyridine (B92270) ring (d1)Aromatic Hydroxylation~2-4Indicates that C-H bond breaking on the ring contributes to the rate of hydroxylation.

This table presents hypothetical data based on established principles of KIEs in drug metabolism to illustrate the potential findings from studies on this compound.

Interpretation of Primary and Secondary KIEs in this compound Systems to Infer Rate-Determining Steps

The magnitude of the kinetic isotope effect provides crucial clues about the reaction mechanism.

Primary Kinetic Isotope Effects (PKIEs): A large PKIE (typically kH/kD > 2) is observed when the bond to the isotope is broken, formed, or substantially perturbed in the rate-determining step of the reaction. For this compound, a significant PKIE upon deuteration of the ethyl or methyl groups would strongly suggest that the oxidation of these aliphatic side chains is a key metabolic pathway and that the initial C-H bond cleavage is the slowest step.

Secondary Kinetic Isotope Effects (SKIEs): A smaller SKIE (typically kH/kD ≈ 1.0-1.5) occurs when the deuterated position is not directly involved in bond breaking but experiences a change in its bonding environment (e.g., a change in hybridization from sp3 to sp2) during the transition state. For example, if a metabolic reaction involving the pyridine ring of this compound showed a small SKIE upon deuteration of the side chains, it could indicate that the side chains influence the electronic environment of the ring during the rate-determining step. Studies on other systems have reported small and normal secondary KIEs of around 1.05 to 1.07 in CYP-catalyzed oxidations. nih.gov

By systematically deuterating different positions of the Emoxipine molecule and measuring the resulting KIEs, researchers can construct a detailed map of its metabolic fate and identify the rate-limiting steps in its biotransformation.

Role of Deuteration in Modulating Molecular Interactions and Biological Activity

Deuteration can also influence the non-covalent interactions of a molecule, which can have subtle but significant effects on its biological activity.

Conformational Analysis and Ligand-Binding Affinity Studies of this compound with Biological Targets

The conformation of a molecule, or its three-dimensional shape, is critical for its ability to bind to a biological target such as a receptor or enzyme. While the replacement of hydrogen with deuterium does not change the equilibrium geometry of a molecule, it can affect its vibrational modes and, consequently, its conformational preferences. Studies on deuterated pyridine and pyrazine (B50134) derivatives have shown that deuteration can influence the conformational behavior of alkyl substituents. jialigao.org

The binding of a ligand to a protein target is a complex process that often involves subtle conformational adjustments in both the ligand and the protein. Deuteration can impact this process. For instance, a study on the binding of ligands to the histamine (B1213489) H2 receptor found that deuteration significantly altered the binding affinity of some agonists. researcher.life This was attributed to the altered strength of hydrogen bonding upon deuteration, a phenomenon known as the Ubbelohde effect. researcher.life

Click to view Hypothetical Binding Affinity Data for this compound
CompoundBiological TargetHypothetical Binding Affinity (Kd, nM)Potential Interpretation
EmoxipineTarget A (e.g., a specific receptor)100Baseline affinity of the non-deuterated compound.
This compound (hydroxyl-d1)Target A85Increased affinity, potentially due to stronger hydrogen bonding involving the deuterated hydroxyl group.
This compound (ethyl-d5)Target A110Slightly decreased affinity, possibly due to subtle conformational changes in the deuterated ethyl group affecting the overall fit.

This table presents hypothetical data to illustrate how deuteration could potentially influence the binding affinity of Emoxipine to a biological target.

Impact of Deuteration on Hydrogen Bonding and Intermolecular Forces in this compound Complexes

Hydrogen bonds play a crucial role in the structure and function of biological macromolecules and in the binding of ligands to their targets. Deuterium bonds (D-bonds) are generally considered to be slightly stronger and shorter than the corresponding hydrogen bonds (H-bonds). This difference arises from the lower zero-point energy of the D-bond.

For Emoxipine, the hydroxyl group is a key site for hydrogen bonding. Replacing the hydrogen of this hydroxyl group with deuterium (to form an O-D bond) could lead to stronger hydrogen bonding with acceptor groups on a biological target. This enhanced interaction could translate to a higher binding affinity or a longer residence time at the binding site. Research on the 2-pyridone·2-hydroxypyridine dimer has shown that electronic excitation can significantly affect the hydrogen bonding within the complex, and deuteration studies have been instrumental in understanding these dynamics. nih.gov

Furthermore, deuteration can influence other intermolecular forces, such as van der Waals interactions, although these effects are generally smaller than the impact on hydrogen bonding. The subtle interplay of these forces, as modulated by deuteration, can provide a more nuanced understanding of the molecular recognition processes that underpin the biological activity of Emoxipine.

Computational and Theoretical Studies on Emoxipine D5

Molecular Modeling and Dynamics Simulations of Emoxipine-d5

Molecular modeling and dynamics simulations are instrumental in visualizing and understanding the three-dimensional structure and dynamic behavior of molecules. For this compound, these techniques can elucidate how the substitution of five hydrogen atoms with deuterium (B1214612) on the phenyl ring influences its structural and electronic properties.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can predict the electronic structure and vibrational frequencies of molecules with high accuracy.

Recent studies have employed solid-state DFT to analyze the molecular packing and intermolecular interactions of Emoxipine in its salt forms. researchgate.net These calculations have been crucial in understanding the contributions of different functional groups to the crystal lattice energy. researchgate.net For this compound, DFT calculations would be essential to predict changes in the electronic distribution and vibrational modes upon deuteration.

The primary effect of deuterium substitution is the alteration of vibrational frequencies involving the C-D bonds compared to C-H bonds. Due to the heavier mass of deuterium, the C-D stretching and bending frequencies are lower than those of C-H. This can be predicted with high accuracy using DFT. These changes in vibrational frequencies can have subtle but significant effects on the molecule's zero-point vibrational energy (ZPVE), which can influence reaction kinetics.

Table 1: Predicted Effects of Deuteration on Vibrational Frequencies of this compound

Vibrational ModeTypical C-H Frequency (cm⁻¹)Predicted C-D Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000~2250
Aromatic C-H Bend900 - 675Lowered

Note: The predicted C-D frequencies are estimations based on the mass difference and may vary depending on the specific computational method and basis set used.

Conformational analysis helps in identifying the stable low-energy structures of a molecule. For Emoxipine and its deuterated analogues, understanding the preferred conformation is key to predicting its interaction with biological targets. Studies on related hydroxypyridine derivatives have shown that they can exist in different tautomeric forms, and their conformational preferences can be influenced by substituents and the surrounding environment. researchgate.netwhiterose.ac.uk

In silico tools can predict how deuteration impacts various molecular properties. The primary and most well-documented effect is on metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for reactions involving the cleavage of this bond. This phenomenon is known as the kinetic isotope effect (KIE).

For this compound, where the deuterium atoms are placed on the metabolically labile phenyl group, a significant increase in metabolic stability is anticipated. Software designed for predicting sites of metabolism can be utilized to pinpoint the exact positions most susceptible to enzymatic attack, and thus, where deuteration would be most effective. nih.gov While specific predictions for this compound are not published, the general principle suggests a reduced rate of hydroxylation on the deuterated phenyl ring. nih.govresearchgate.net

Table 2: Predicted Physicochemical Property Changes in this compound vs. Emoxipine

PropertyEmoxipineThis compound (Predicted)Rationale
Molecular Weight~137.18 g/mol ~142.21 g/mol Addition of 5 neutrons
LogPVariableSlightly HigherMinor increase due to deuteration
pKaVariableNo significant changeElectronic effects of deuterium are minimal
Metabolic StabilityModerateIncreasedKinetic Isotope Effect

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches Incorporating Deuterated Emoxipine Data

QSAR and cheminformatics provide a framework for developing predictive models that correlate chemical structure with biological activity or other properties.

QSAR models can be developed to predict the metabolic stability of compounds based on their structural features. mdpi.comnih.govigi-global.com By incorporating data from deuterated compounds like this compound, these models can be refined to account for the effects of isotopic substitution. The location and number of deuterium atoms would be critical descriptors in such models.

The development of these models typically involves:

Data Collection: Gathering metabolic stability data (e.g., half-life in liver microsomes) for a series of compounds, including both deuterated and non-deuterated analogues.

Descriptor Calculation: Calculating a wide range of molecular descriptors, including those that specifically encode for the presence of deuterium.

Model Building: Using machine learning algorithms to build a regression or classification model that links the descriptors to metabolic stability. jksus.org

Validation: Rigorously validating the model's predictive power.

Such models could accelerate the design of new drug candidates with optimized metabolic profiles by predicting the impact of deuteration before synthesis. researchgate.net

Computational methods are invaluable for dissecting the kinetic isotope effect (KIE). The KIE is the ratio of the rate constant of a reaction with a light isotope (kL) to that with a heavy isotope (kH). For C-H bond cleavage, the primary KIE (kH/kD) is typically greater than 1.

Theoretical calculations, particularly DFT, can be used to model the transition state of a reaction, such as the hydroxylation of the phenyl ring of Emoxipine by cytochrome P450 enzymes. By calculating the vibrational frequencies of the reactant and the transition state for both the hydrogenated and deuterated species, the KIE can be predicted. nih.govnih.gov

The magnitude of the predicted KIE can provide insights into the reaction mechanism. A large KIE suggests that C-H bond breaking is involved in the rate-determining step of the metabolic process. For this compound, computational studies could quantify the expected decrease in the rate of metabolism of the phenyl ring, providing a theoretical basis for its enhanced stability. nih.gov

Methodological Advancements and Future Research Directions for Emoxipine D5

Innovations in Deuterated Synthesis Relevant to Emoxipine-d5 Production

The synthesis of deuterated compounds like this compound has evolved significantly, moving beyond traditional methods to more efficient and selective techniques. These innovations are pivotal for producing high-purity internal standards necessary for sensitive analytical assays.

Recent advancements center on late-stage functionalization, particularly through Hydrogen Isotope Exchange (HIE) reactions. musechem.comacs.org HIE allows for the introduction of deuterium (B1214612) into a molecule in the final steps of a synthetic route, which is often more efficient and cost-effective. acs.org For a molecule like Emoxipine, this could involve transition-metal-catalyzed C-H activation to selectively replace hydrogen atoms with deuterium from a source like heavy water (D₂O). This approach offers high regioselectivity, ensuring the deuterium labels are placed at specific, metabolically stable positions. musechem.com

Another key area of innovation is the development and use of novel isotopically labeled reagents. nih.govresearchgate.net Instead of direct H/D exchange on the final molecule, building blocks already containing deuterium can be incorporated during the synthesis. This can provide a more controlled and predictable method for producing this compound with a precise number and location of deuterium atoms.

The table below summarizes key innovative synthesis techniques applicable to the production of this compound.

Synthesis TechniqueDescriptionRelevance to this compound Production
Hydrogen Isotope Exchange (HIE) Direct replacement of hydrogen with deuterium on a pre-existing molecular scaffold, often catalyzed by transition metals. acs.orgnih.govEnables late-stage deuteration, potentially simplifying the overall synthesis and improving efficiency. Allows for selective labeling away from sites of metabolic activity.
Reductive Deuteration Introduction of deuterium using reducing agents that are isotopically labeled, such as sodium borodeuteride (NaBD₄) or deuterium gas (D₂). researchgate.netUseful for converting specific functional groups (e.g., carbonyls, double bonds) within the Emoxipine precursor to deuterated moieties.
Use of Labeled Building Blocks Incorporating smaller, pre-deuterated molecules into the total synthesis of the target compound. researchgate.netProvides high control over the location and number of deuterium atoms, ensuring isotopic purity and stability of the final this compound product.

These modern synthetic strategies are crucial for producing this compound with high isotopic enrichment and chemical purity, which are prerequisites for its function as a reliable internal standard. nih.gov

Integration of this compound in Advanced Analytical Platforms (e.g., Microfluidics, Automation)

The demand for higher throughput and more reproducible bioanalytical data has driven the integration of analytical methods with automation and microfluidics. This compound, as a deuterated internal standard, is fundamental to the accuracy and reliability of these advanced platforms. texilajournal.comclearsynth.com

In automated liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems, this compound is added to biological samples at a known concentration. texilajournal.comlcms.cz Because it is chemically identical to the non-deuterated Emoxipine, it co-elutes and experiences similar extraction recovery and ionization effects in the mass spectrometer. aptochem.com However, due to its higher mass, it can be distinguished from the analyte. aptochem.com This allows it to serve as a precise internal reference to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring accurate quantification of Emoxipine. clearsynth.comnih.gov

Microfluidic platforms, or "lab-on-a-chip" technologies, miniaturize and automate complex laboratory procedures. drugtargetreview.commdpi.com These systems enable the screening of compounds with minimal reagent consumption and high throughput. mdpi.comnih.gov When used for pharmacokinetic studies, the integration of a deuterated internal standard like this compound is critical. Automated microfluidic systems can perform sample preparation, including the addition of the internal standard, mixing, and extraction, prior to online analysis. mdpi.comnih.gov The consistent and programmable handling of fluids reduces manual errors and improves the precision of the quantification of the parent drug. mdpi.comnih.gov

The table below outlines the role of this compound in these advanced platforms.

PlatformRole of this compoundKey Advantages
Automated LC-MS/MS Internal standard for quantification. lcms.czCorrects for variability in sample processing and analysis, leading to high accuracy and precision. texilajournal.com Enables high-throughput bioanalysis. aptochem.com
Microfluidics Internal standard integrated into automated workflows. drugtargetreview.comReduces sample and reagent volumes. nih.gov Improves reproducibility by minimizing manual intervention. nih.gov Facilitates parallelized screening of compounds. nih.gov

The use of this compound in these systems is essential for generating the robust and high-quality data required in drug metabolism and pharmacokinetic studies.

Emerging Applications of this compound in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems from a holistic perspective, often by integrating data from multiple "omics" platforms (e.g., genomics, proteomics, metabolomics). griffith.edu.aunih.gov In these large-scale studies, accurate quantification of molecules is paramount, and stable isotope-labeled compounds like this compound play a crucial role. biosyn.comnih.gov

In metabolomics, which involves the comprehensive study of metabolites in a biological system, stable isotope labeling is used to trace metabolic pathways and quantify low-abundance metabolites. creative-proteomics.comcreative-proteomics.com While this compound's primary role is as an internal standard for its parent compound, the principles of its application are central to quantitative metabolomics. The use of a suite of deuterated standards allows for accurate measurement of changes in metabolite concentrations in response to stimuli, providing insights into the dynamics of metabolic networks. nih.govnih.gov

In proteomics, stable isotope labeling techniques are used for the quantitative analysis of proteins. biosyn.com In multi-omics studies that aim to connect changes in the proteome with changes in the metabolome, the accuracy of both datasets is critical. nih.govmdpi.com Using deuterated internal standards like this compound for the quantification of small molecules ensures that the metabolomics data is reliable, allowing for meaningful integration with proteomics and other omics data. griffith.edu.au This integrated approach can reveal complex interactions and provide a deeper understanding of biological processes and disease mechanisms. nih.govmdpi.com

Research AreaApplication of this compoundContribution to the Field
Metabolomics Serves as a model internal standard for ensuring quantitative accuracy in targeted analyses. creative-proteomics.comEnhances the reliability of data used for metabolic flux analysis and pathway discovery. nih.govcreative-proteomics.com
Proteomics While not directly used, it represents the standard for accurate quantification required in integrated studies.Ensures the quality of metabolomic data when correlated with proteomic datasets.
Multi-Omics Integration Provides a robust method for quantifying a specific metabolite, ensuring one layer of "omics" data is accurate. griffith.edu.auFacilitates the construction of reliable integrated models of biological systems by ensuring high-quality input data. nih.gov

The principles demonstrated by the use of this compound are therefore foundational to the quantitative rigor required in systems biology and multi-omics research.

Challenges and Opportunities in the Comprehensive Academic Investigation of Deuterated Compounds like this compound

The academic investigation of deuterated compounds presents both distinct challenges and significant opportunities that can advance pharmaceutical and analytical sciences.

Challenges:

One of the primary challenges is the synthesis of deuterated compounds. Introducing deuterium at specific molecular positions with high isotopic purity can be complex and costly, requiring specialized reagents and catalysts. musechem.com Another challenge is the potential for "metabolic switching." If the deuterated site blocks a primary metabolic pathway, the drug may be metabolized through an alternative, sometimes less predictable, route. musechem.com This necessitates thorough in vivo metabolism studies to validate that the deuterated standard behaves identically to the analyte, except for the intended kinetic isotope effect. musechem.com Furthermore, there can be a lack of comprehensive publicly available data on the synthesis and application of specific deuterated standards, which can hinder academic research.

Opportunities:

Despite the challenges, the opportunities are substantial. The use of deuteration is a powerful strategy in drug discovery. nih.govuniupo.it Replacing hydrogen with deuterium at a site of metabolic oxidation can slow down the rate of drug metabolism due to the kinetic isotope effect. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased drug exposure. musechem.commusechem.com Investigating these effects in a compound like Emoxipine could provide valuable insights into its metabolic pathways.

Moreover, deuterated compounds like this compound are indispensable tools for bioanalytical research. clearsynth.compharmafocusasia.com They enable the development of highly accurate and precise quantitative assays, which are fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties. acs.orgnih.gov Academic research focused on developing novel applications for deuterated standards in advanced analytical platforms can drive innovation in the field. nih.gov

The table below summarizes the key challenges and opportunities.

AspectDescription
Challenges Synthetic Complexity: Achieving high regioselectivity and isotopic enrichment can be difficult and expensive. musechem.comMetabolic Switching: The potential for altered metabolic pathways requires extensive validation. musechem.comData Accessibility: Limited public information on specific deuterated compounds can be a barrier to research.
Opportunities Pharmacokinetic Improvement: Deuteration can enhance the metabolic stability and half-life of drugs, offering a strategy for developing improved therapeutics. nih.govAnalytical Excellence: Deuterated compounds are the gold standard for internal standards in quantitative mass spectrometry, enabling highly reliable bioanalysis. aptochem.compharmafocusasia.comMechanistic Studies: They serve as tools to investigate drug metabolism and elucidate reaction mechanisms. musechem.com

Q & A

Q. What are the standard experimental protocols for synthesizing and characterizing Emoxipine-d5?

Synthesis of this compound typically involves deuterium incorporation at specific positions using methods like catalytic deuteration or isotope exchange. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm isotopic purity and high-performance liquid chromatography (HPLC) for chemical purity assessment. Researchers should report reaction yields, solvent systems, and deuteration efficiency, referencing established protocols for deuterated compounds .

Q. Which in vitro models are most suitable for preliminary pharmacological studies of this compound?

Cell-based assays (e.g., hepatocyte cultures for metabolic stability, neuronal models for neuroprotective effects) are commonly used. Ensure models align with the compound’s hypothesized mechanism (e.g., antioxidant properties). Include controls for deuterium kinetic isotope effects (DKIE) and validate results using dose-response curves and statistical tests (e.g., ANOVA with post hoc analysis) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Conduct accelerated stability testing under controlled temperature, humidity, and light exposure. Use HPLC or mass spectrometry (MS) to monitor degradation products. Follow International Council for Harmonisation (ICH) guidelines Q1A(R2) for data reporting, including degradation kinetics and Arrhenius plots to predict shelf life .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioavailability data for this compound across preclinical studies?

Contradictions may arise from differences in administration routes (oral vs. intravenous), species-specific metabolism, or analytical method variability. Perform cross-study meta-analysis using standardized pharmacokinetic parameters (e.g., AUC, Cₘₐₓ). Validate assays with deuterium-specific detection (e.g., LC-MS/MS) and consider isotopic interference in biological matrices .

Q. How can isotopic effects of this compound be systematically distinguished from its pharmacological activity?

Use comparative studies with non-deuterated Emoxipine. Measure metabolic half-lives (t₁/₂) in microsomal assays and assess DKIE using kinetic studies. Apply computational modeling (e.g., density functional theory) to predict isotopic impacts on binding affinity or enzyme interactions .

Q. What methodological frameworks ensure reproducibility in this compound neuroprotection studies?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design. Include detailed protocols for animal models (e.g., ischemia-reperfusion injury), blinding procedures, and raw data transparency. Use power analysis to determine sample sizes and report effect sizes with confidence intervals .

Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets. Apply pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify overlapping targets. Validate findings with CRISPR-Cas9 knockouts or pharmacological inhibitors in relevant pathways .

Data Management & Reporting

Q. What are the best practices for presenting contradictory findings in this compound toxicity studies?

Use tables to compare study designs (e.g., dose ranges, exposure durations) and highlight confounding variables (e.g., solvent effects). Discuss limitations using the STROBE (Strengthening the Reporting of Observational Studies) framework. Provide raw data in supplementary materials for independent verification .

Q. How can researchers optimize statistical methods for small-sample this compound pharmacokinetic studies?

Apply non-parametric tests (e.g., Mann-Whitney U) or Bayesian hierarchical models to account for variability. Use bootstrap resampling to estimate confidence intervals and report effect sizes (e.g., Cohen’s d) to mitigate type II errors .

Q. What ethical considerations are critical when designing human trials involving this compound?

Ensure informed consent explicitly addresses deuterium labeling and potential long-term effects. Follow Good Clinical Practice (GCP) guidelines for safety monitoring. Include data anonymization protocols and independent ethics committee approvals in methodology sections .

Literature & Contextualization

Q. How should systematic reviews on this compound address heterogeneity in experimental outcomes?

Use PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines. Classify studies by model type (in vitro, in vivo), dosage, and outcome measures. Perform sensitivity analyses to identify sources of heterogeneity (e.g., publication bias) and use forest plots for visual synthesis .

Q. What criteria distinguish high-quality vs. low-quality studies on this compound’s metabolic stability?

Prioritize studies with:

  • Detailed isotopic purity validation (≥98% deuterium incorporation).
  • Cross-species comparisons (rodent vs. human hepatocytes).
  • Transparent reporting of analytical detection limits (e.g., LOD/LOQ for MS assays).
    Avoid studies lacking raw data or statistical rigor .

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